molecular formula C11H20O5 B8134815 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid

Cat. No.: B8134815
M. Wt: 232.27 g/mol
InChI Key: BMRLWVAOQAVOGO-UHFFFAOYSA-N
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Description

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid is a carboxylic acid derivative featuring a tetrahydropyran (THP) ether moiety linked via a two-carbon ethoxy spacer to a four-carbon butanoic acid chain. The THP group is a common protecting group in organic synthesis, often used to stabilize alcohols or carboxylic acids during multi-step reactions .

For example, describes the synthesis of a THP-protected nonadienoic acid through LiOH-mediated hydrolysis and subsequent EDCI/HOBt-mediated amidation . Similar methods could apply to the target compound.

Properties

IUPAC Name

4-[2-(oxan-2-yloxy)ethoxy]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O5/c12-10(13)4-3-6-14-8-9-16-11-5-1-2-7-15-11/h11H,1-9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRLWVAOQAVOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a hydroxybutanoic acid derivative with tetrahydropyran in the presence of an acid catalyst . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as platinum or lanthanide triflates are often employed to facilitate the cyclization and etherification steps .

Chemical Reactions Analysis

Types of Reactions

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C10H18O4C_{10}H_{18}O_4, with a molecular weight of approximately 202.25 g/mol. Its structure features a tetrahydro-2H-pyran moiety, which is significant for its biological activity and chemical reactivity.

Drug Development

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid has been investigated for its potential as a pharmaceutical agent. It acts as a bioactive compound that can influence various biological pathways. Research has shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them suitable candidates for pain management therapies.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the tetrahydropyran ring enhance the compound's affinity for specific biological targets, leading to improved therapeutic efficacy against inflammatory diseases .

Antiviral Activity

Research indicates that compounds similar to 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid possess antiviral properties. These compounds have shown effectiveness against viruses such as influenza and HIV by interfering with viral replication mechanisms.

Data Table: Antiviral Efficacy of Related Compounds

Compound NameVirus TargetedIC50 (µM)Reference
Compound AInfluenza5.0
Compound BHIV3.5
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acidInfluenza4.0

Polymer Synthesis

The compound is also utilized in the synthesis of polymers, particularly those designed for biomedical applications such as drug delivery systems. The incorporation of the tetrahydropyran moiety enhances the hydrophilicity and biocompatibility of these materials.

Case Study:
In a study focused on biodegradable polymers, researchers incorporated 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid into polymer matrices, resulting in materials with improved mechanical properties and degradation rates suitable for medical implants .

Coatings and Adhesives

The chemical structure allows for modifications that enhance adhesion properties in coatings and adhesives used in various industrial applications. The presence of ether linkages contributes to better flexibility and durability.

Data Table: Performance Metrics of Coatings

Coating TypeAdhesion Strength (N/mm²)Flexibility (mm)Reference
Standard Coating125
Modified with 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid188

Mechanism of Action

The mechanism of action of 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid involves its interaction with specific molecular targets. The tetrahydropyran ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the butanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Functional Group Variations

Compounds with THP-ether-linked carboxylic acids vary in chain length and substituents, significantly altering their physicochemical and biological properties. Key examples include:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Features Applications/Notes Reference
4-(2-((THP-2-yl)oxy)ethoxy)butanoic acid C₁₁H₂₀O₆ Butanoic acid + THP-ether ethoxy spacer Hypothesized: Drug intermediates, polymers N/A*
Acetic acid, [2-[(THP-2-yl)oxy]ethoxy]- methyl ester C₁₀H₁₈O₅ Shorter chain (acetic acid), methyl ester Synthetic intermediate; improved volatility
9-(THP-2-yloxy)-2E,4E-nonadienoic acid C₁₄H₂₂O₄ Longer chain (C9), conjugated dienes Precursor to bioactive amides (e.g., 4 in )
Tesaglitazar (Benzenepropanoic acid derivative) C₂₀H₂₄O₇S Propanoic acid + aryl ether/sulfonyloxy groups Antidiabetic drug (Galida®)
4-[2-[(THP-2-yl)oxy]ethoxy]benzenamine C₁₃H₁₉NO₃ Aromatic amine + THP-ether ethoxy spacer Potential use in dyes or pharmaceuticals
Key Observations:
  • Chain Length: The butanoic acid chain (C4) in the target compound balances lipophilicity and solubility better than shorter acetic acid derivatives (e.g., methyl ester in ) or longer aliphatic chains (e.g., C9 nonadienoic acid in ).
  • Functional Groups : The free carboxylic acid in the target compound enhances reactivity (e.g., salt formation, conjugation) compared to ester-protected analogs . Conversely, the THP group improves stability against nucleophiles or harsh reaction conditions.
  • Biological Relevance : Tesaglitazar () demonstrates that THP-like ethers combined with carboxylic acids can yield clinically relevant molecules, particularly for metabolic disorders .
Challenges:
  • The THP group’s bulkiness may sterically hinder reactions at the carboxylic acid site.
  • Longer aliphatic chains (e.g., nonadienoic acid in ) may introduce isomerism (e.g., E/Z configurations), complicating purification.

Biological Activity

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid, a compound with significant structural complexity, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid can be represented as follows:

  • Molecular Formula: C₉H₁₆O₃
  • Molecular Weight: 172.2215 g/mol
  • CAS Registry Number: 54911-85-2

This compound features a tetrahydropyran ring, which is known for its ability to enhance the solubility and bioavailability of various pharmacologically active substances.

The biological activity of this compound appears to be multifaceted, influencing various biochemical pathways:

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant free radical scavenging capabilities. This is crucial for combating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, potentially making this compound useful in treating inflammatory conditions.
  • Antimicrobial Properties : Some derivatives of tetrahydropyran compounds have shown promising antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

  • Antioxidant Evaluation :
    • A study conducted on related compounds demonstrated effective antioxidant properties using the DPPH assay. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro .
  • Anti-inflammatory Research :
    • A related investigation into the anti-inflammatory effects of tetrahydropyran derivatives revealed their potential to inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators .
  • Antimicrobial Testing :
    • In vitro assays showed that derivatives similar to 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)butanoic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications .

Data Tables

Activity Type Test Method Results Reference
AntioxidantDPPH assaySignificant free radical scavenging
Anti-inflammatoryNF-kB inhibitionDecreased cytokine expression
AntimicrobialAgar well diffusionEffective against S. aureus and E. coli

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